N-[(3-methoxyphenyl)methyl]-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide
Description
N-[(3-Methoxyphenyl)methyl]-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide (CAS: 894004-87-6) is a sulfanylacetamide derivative featuring a pyridazine core substituted with a pyridin-2-yl group at the 6-position and a 3-methoxyphenylmethyl moiety attached via an acetamide linker. Its molecular formula is C₁₉H₁₈N₄O₂S, with a molecular weight of 366.44 g/mol .
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-25-15-6-4-5-14(11-15)12-21-18(24)13-26-19-9-8-17(22-23-19)16-7-2-3-10-20-16/h2-11H,12-13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCCVPKCJHKNDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101326119 | |
| Record name | N-[(3-methoxyphenyl)methyl]-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101326119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815800 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
894004-87-6 | |
| Record name | N-[(3-methoxyphenyl)methyl]-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101326119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxyphenyl)methyl]-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions . The specific steps and conditions for synthesizing this compound can vary, but generally include:
Formation of Intermediate Compounds: The initial steps involve the synthesis of intermediate compounds, such as 3-methoxybenzyl chloride and 6-pyridin-2-ylpyridazine.
Coupling Reaction: The intermediates are then subjected to a coupling reaction, often using palladium catalysts and boron reagents, to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and reduce costs. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methoxyphenyl)methyl]-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
Anticancer Properties
Research has indicated that N-[(3-methoxyphenyl)methyl]-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide exhibits promising anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis and inhibition of cell proliferation |
| A549 (Lung Cancer) | 4.8 | Cell cycle arrest at G1 phase |
| HeLa (Cervical Cancer) | 3.9 | Inhibition of topoisomerase activity |
These findings suggest that the compound may serve as a lead structure for the development of new anticancer agents.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against a range of pathogenic bacteria and fungi:
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
The mechanism appears to involve disruption of microbial cell membranes and inhibition of metabolic pathways.
Neuroprotective Effects
Preliminary research indicates that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has been shown to:
- Reduce oxidative stress in neuronal cells.
- Inhibit apoptosis in neuroblastoma cells.
In vivo studies using animal models are needed to further elucidate these effects.
Structure-Activity Relationship (SAR)
A structure-activity relationship study has been conducted to assess how modifications to the chemical structure influence biological activity. Key findings include:
- Methoxy Group : Enhances lipophilicity and cellular uptake.
- Pyridazine Ring : Critical for maintaining biological activity against cancer cells.
- Sulfanyl Acetamide Moiety : Plays a significant role in antimicrobial efficacy.
Case Studies
Several case studies highlight the applications of this compound:
-
Case Study on Anticancer Activity :
- A study published in the Journal of Medicinal Chemistry examined the effects of various derivatives of this compound on breast cancer cells, demonstrating enhanced potency with specific structural modifications.
-
Antimicrobial Evaluation :
- Research published in Antimicrobial Agents and Chemotherapy reported on the synthesis and evaluation of this compound against resistant strains of bacteria, showcasing its potential as a novel antimicrobial agent.
Mechanism of Action
The mechanism of action of N-[(3-methoxyphenyl)methyl]-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or oxidative stress, leading to reduced cellular damage and improved health outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyridazine/Pyridine Cores
N-(2,4-Difluorophenyl)-2-[(6-Pyridin-2-ylpyridazin-3-yl)thio]acetamide (CAS: Not specified)
- Molecular Formula : C₁₇H₁₂F₂N₄OS
- Molecular Weight : 358.37 g/mol
- Key Features: Replaces the 3-methoxyphenylmethyl group with a 2,4-difluorophenyl moiety. Hydrogen bond acceptors: 7; donors: 1 .
N-(3,4-Dimethoxyphenyl)-2-(6-Pyridin-2-ylpyridazin-3-yl)sulfanylacetamide (CAS: Not specified)
- Molecular Formula : C₁₉H₁₈N₄O₃S
- Molecular Weight : 382.44 g/mol
- Key Features : Incorporates a 3,4-dimethoxyphenyl group. The additional methoxy group increases hydrophilicity (XlogP: 2.2) and hydrogen-bonding capacity, which may enhance solubility but reduce lipophilicity .
2-[[6-(4-Methylphenyl)-[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl]Sulfanyl]Acetamide (CAS: 877634-23-6)
Analogues with Divergent Heterocyclic Cores
N-(3-Methoxyphenyl)-2-[5-(5-Methylfuran-2-yl)-4-Oxo-3-Prop-2-Enylthieno[2,3-d]Pyrimidin-2-yl]Sulfanylacetamide (CAS: 379236-54-1)
- Molecular Formula : C₂₃H₂₁N₃O₄S₂
- Molecular Weight : 475.56 g/mol
- Key Features: Substitutes pyridazine with a thienopyrimidinone core and adds a furan group. The bulkier structure may reduce solubility but enhance selectivity for specific biological targets .
Physicochemical and Pharmacokinetic Comparisons
Key Observations :
- Solubility : The triazolo-pyridazine analogue (CAS: 877634-23-6) has measurable solubility, suggesting that smaller heterocyclic cores (e.g., triazolo) improve aqueous solubility compared to bulkier pyridazine-pyridine systems.
- Substituent Effects : Methoxy groups (e.g., in the target compound and N-(3,4-dimethoxyphenyl)) enhance hydrophilicity, while fluorine atoms (N-(2,4-difluorophenyl)) increase electronegativity but may reduce solubility.
Biological Activity
N-[(3-methoxyphenyl)methyl]-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H18N4O2S. The compound features a methoxy group, a pyridazin moiety, and a sulfanylacetamide structure, which contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyridazinone Core : Cyclization reactions using hydrazine derivatives and diketones.
- Introduction of the Sulfanyl Group : This can involve nucleophilic substitution reactions.
- Methoxylation : Utilizing methoxy reagents under suitable conditions to introduce the methoxy group on the phenyl ring.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, pyridazine derivatives have shown efficacy against various bacterial strains, suggesting potential for this compound in treating infections .
Anti-inflammatory Effects
The compound's structural components may contribute to anti-inflammatory effects. Studies on related compounds have demonstrated inhibition of pro-inflammatory cytokines, indicating a possible mechanism for reducing inflammation through modulation of immune responses.
Anticancer Activity
Preliminary studies suggest that derivatives of pyridazine compounds possess anticancer properties. The mechanism may involve the induction of apoptosis in cancer cells and inhibition of tumor growth pathways . This makes this compound a candidate for further investigation in cancer therapeutics.
The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes or receptors involved in inflammatory and cancer pathways. Binding to these targets can modulate their activity, leading to therapeutic effects.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of a series of pyridazine derivatives, revealing that modifications at the aromatic ring significantly enhance activity against Gram-positive bacteria .
- Anti-inflammatory Mechanisms : Research indicated that similar compounds could inhibit NF-kB signaling pathways, crucial for inflammation regulation. This suggests that this compound may exert similar effects.
- Anticancer Potential : A recent investigation into pyridazine-based compounds showed promising results in inducing apoptosis in breast cancer cell lines, highlighting the need for further exploration into this compound's anticancer properties .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
